![molecular formula C42H42EuF21O6 B1582792 铕(3+);2,2,3,3,4,4,4-七氟-1-(4,7,7-三甲基-3-氧代-2-双环[2.2.1]庚烷亚甲基)丁-1-醇盐 CAS No. 34788-82-4](/img/no-structure.png)

铕(3+);2,2,3,3,4,4,4-七氟-1-(4,7,7-三甲基-3-氧代-2-双环[2.2.1]庚烷亚甲基)丁-1-醇盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

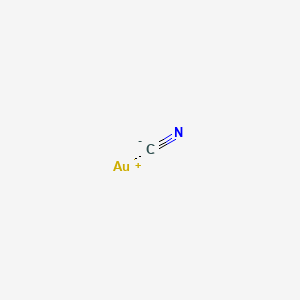

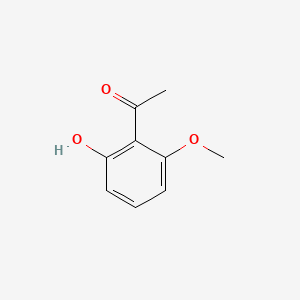

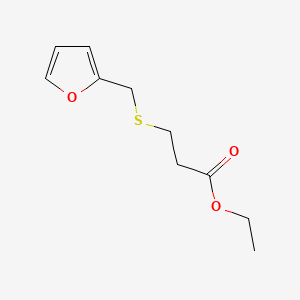

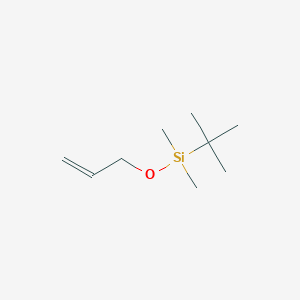

Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate, also known as Eu(hfc)3, is a compound involving the lanthanide metal europium . It’s used as an optically active NMR shift reagent .

Synthesis Analysis

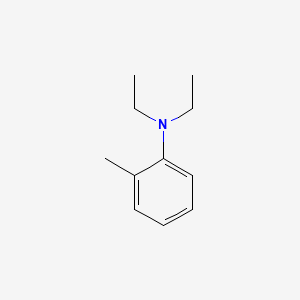

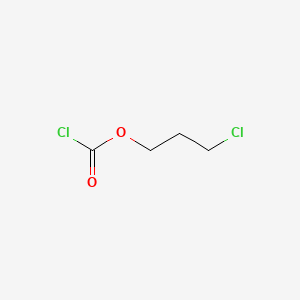

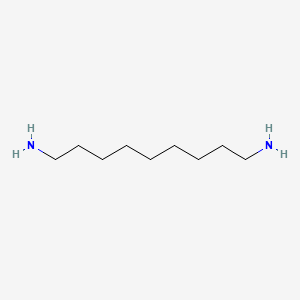

The synthesis of this compound involves complex chemical reactions. One method involves the use of 2,2,3,3,4,4,4-Heptafluoro-1-butanol, which can be used to synthesize poly (2-hydroxyethyl vinyl ether)-block-poly (2- (2,2,3,3,4,4,4-heptafluorobutoxy)ethyl vinyl ether), a fluorinated amphiphilic block copolymer .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of europium and the heptafluoro-1-butanol group . The structure can be viewed using specific software .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve several steps. For example, europium compounds can react with air to form a dark oxide coating . They also dissolve readily in dilute sulfuric acid to form pale pink solutions .Physical And Chemical Properties Analysis

This compound has unique physical and chemical properties. For example, it has a melting point of 156-158 °C . More detailed properties can be found in specific databases .科学研究应用

1. Nuclear Magnetic Resonance (NMR) Shift Reagent The compound is used as an optically active NMR shift reagent. .

Optical Sensors

Europium compounds are utilized in optical sensors to detect pesticides, biological molecules (proteins, peptides, nucleic acids, hormones, drugs), which are essential for environmental monitoring and biomedical applications .

Electronics Manufacturing

These compounds play a role in manufacturing portable computers, communication equipment, and consumer electronic products due to their unique optical properties .

Optoelectronics Devices

Europium-doped materials are used in optoelectronics devices like visible lasers that can be grown on silicon substrates, which are significant for telecommunications and data processing .

Photocatalysts

They are involved in the preparation of photocatalysts for degrading vehicle exhaust gases and water pollutants, contributing to environmental protection efforts .

Photonic Materials

The manufacturing of photonic materials, which are used in a variety of applications including displays and lighting, is another area where Europium compounds are valuable .

Magneto-Optic Memories and Modulators

These compounds are also used in magneto-optic memories and modulators for biological detection of proteins, DNA, leading to practical use in diagnostics .

Quantum Computing

Research is being conducted on Europium-doped compounds for potential applications in quantum computing, where their magnetic and optical properties could be harnessed to create qubits for quantum information processing .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate involves the reaction of europium chloride with 2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-ol in the presence of a base to form the desired compound.", "Starting Materials": [ "Europium chloride", "2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-ol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add europium chloride to a reaction vessel", "Add 2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-ol to the reaction vessel", "Add a base (e.g. sodium hydroxide) to the reaction vessel", "Heat the reaction mixture to a temperature of 80-100°C for several hours", "Cool the reaction mixture to room temperature", "Filter the resulting precipitate", "Wash the precipitate with a suitable solvent (e.g. ethanol)", "Dry the resulting compound under vacuum" ] } | |

CAS 编号 |

34788-82-4 |

产品名称 |

Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate |

分子式 |

C42H42EuF21O6 |

分子量 |

1193.7 g/mol |

IUPAC 名称 |

europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate |

InChI |

InChI=1S/3C14H15F7O2.Eu/c3*1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21;/h3*6,23H,4-5H2,1-3H3;/q;;;+3/p-3 |

InChI 键 |

VGLKHVQPWGFXEG-UHFFFAOYSA-K |

SMILES |

CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.[Eu+3] |

规范 SMILES |

CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.[Eu+3] |

其他 CAS 编号 |

34788-82-4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。